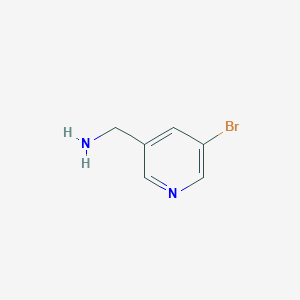

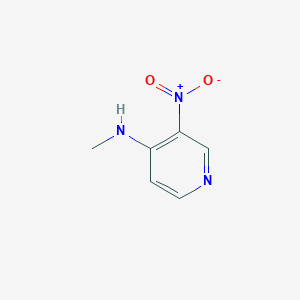

N-Metil-3-nitropiridin-4-amina

Descripción general

Descripción

N-Methyl-3-nitropyridin-4-amine is a useful research compound. Its molecular formula is C6H7N3O2 and its molecular weight is 153.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality n-Methyl-3-nitropyridin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n-Methyl-3-nitropyridin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Métodos de simulación molecular

El compuesto “N-Metil-3-nitropiridin-4-amina” y sus derivados se han utilizado en métodos de simulación molecular. Estos métodos se usaron para describir la disposición de las moléculas intercaladas dentro de una estructura estratificada de 4-sulfofenilfosfonato de zirconio . Los resultados del cálculo revelaron una densa red de enlaces de hidrógeno que conectan las moléculas de agua y los huéspedes en el espacio interlaminar y los grupos sulfo de las capas huésped .

Óptica no lineal

El compuesto tiene un uso potencial en la óptica no lineal. Los momentos dipolares de los huéspedes en los modelos finales se calcularon para ilustrar este uso potencial . Los materiales que tienen propiedades ópticas no lineales son de gran interés para aplicaciones de procesamiento de señales ópticas como activación óptica, transductores de frecuencia de luz, memorias ópticas, moduladores y deflectores .

Moléculas orgánicas push-pull

El compuesto es un ejemplo de moléculas orgánicas push-pull que contienen grupos donantes y aceptores. En tales moléculas, tiene lugar una transferencia de carga intramolecular directa (ICT) desde un donante de electrones (D) a un aceptor (A) a través de un sistema de enlaces dobles π-conjugados, lo que da como resultado propiedades ópticas lineales y no lineales (NLO) en tal sistema D–π–A .

Incorporación en compuestos inorgánicos en capas

El compuesto se puede incorporar como huéspedes en compuestos inorgánicos en capas, que podrían servir como los portadores huésped . Este enfoque incluye la incorporación de los cromóforos push-pull en una matriz polimérica, así como la incorporación de estas moléculas como huéspedes en compuestos inorgánicos en capas .

Inhibición de la cinasa

Aunque no está directamente relacionado con “this compound”, sus análogos estructurales han mostrado una actividad significativa en la cinasa p70S6Kβ . Esto sugiere que “this compound” podría explorarse potencialmente para aplicaciones similares.

Síntesis química

El compuesto está disponible comercialmente y se puede usar como material de partida o intermedio en la síntesis de otros compuestos químicos .

Propiedades

IUPAC Name |

N-methyl-3-nitropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-7-5-2-3-8-4-6(5)9(10)11/h2-4H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFOMNWVBOHVZGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=NC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70339410 | |

| Record name | n-methyl-3-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70339410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1633-41-6 | |

| Record name | n-methyl-3-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70339410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-amino-3-[2-(5H-1,2-oxazol-2-ylmethoxy)phenoxy]propan-2-ol](/img/structure/B162983.png)

![Methyl 4-[6-[4-[[4-(hydroxymethyl)phenyl]carbamoylamino]phenyl]-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate](/img/structure/B163007.png)

![(1E,4S,4aR,5R,6aS,7S,9aR)-5-(acetyloxy)-1-[[[3-(dimethylamino)propyl]methylamino]methylene]-4a,5,6,6a,7,8,9,9a-octahydro-cyclopenta[5,6]naphtho[1,2-c]pyran-2,10(1H,4H)-dione](/img/structure/B163009.png)